2-Chloro-6-fluorobenzene-1-carbothioamide
Overview
Description
2-Chloro-6-fluorobenzene-1-carbothioamide is an organic compound with the molecular formula C7H5ClFNS. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 6 are substituted by chlorine and fluorine, respectively, and the hydrogen atom at position 1 is replaced by a carbothioamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Biochemical Analysis
Biochemical Properties
It is known to be used in the production of insecticides , suggesting it may interact with certain enzymes or proteins in insects to exert its effects
Cellular Effects
It is likely that it influences cell function in insects, given its use in insecticides This could potentially involve impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluorobenzene-1-carbothioamide typically involves the reaction of 2-chloro-6-fluoroaniline with carbon disulfide in the presence of a base, such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-fluorobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential insecticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzene-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its insecticidal effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzoic acid: This compound is structurally similar but lacks the carbothioamide group.
2-Chloro-6-methylphenyl derivatives: These compounds have a methyl group instead of a fluorine atom.
Uniqueness
2-Chloro-6-fluorobenzene-1-carbothioamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-fluorobenzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNS/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASRTWJCHNSTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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